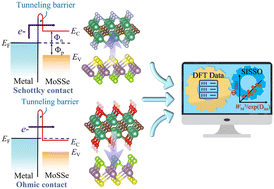Contact engineering for 2D Janus MoSSe/metal junctions†
Nanoscale Horizons Pub Date: 2023-11-16 DOI: 10.1039/D3NH00450C
Abstract
The flourish of two-dimensional (2D) materials provides a versatile platform for building high-performance electronic devices in the atomic thickness regime. However, the presence of the high Schottky barrier at the interface between the metal electrode and the 2D semiconductors, which dominates the injection and transport efficiency of carriers, always limits their practical applications. Herein, we show that the Schottky barrier can be controllably lifted in the heterostructure consisting of Janus MoSSe and 2D vdW metals by different means. Based on density functional theory calculations and machine learning modelings, we studied the electrical contact between semiconducting monolayer MoSSe and various metallic 2D materials, where a crossover from Schottky to Ohmic/quasi-Ohmic contact is realized. We demonstrated that the band alignment at the interface of the investigated metal-semiconductor junctions (MSJs) deviates from the ideal Schottky–Mott limit because of the Fermi-level pinning effects induced by the interface dipoles. Besides, the effect of the thickness and applied biaxial strain of MoSSe on the electronic structure of the junctions are explored and found to be powerful tuning knobs for electrical contact engineering. It is highlighted that using the sure-independence-screening-and-sparsifying-operator machine learning method, a general descriptor WM3/exp(Dint) was developed, which enables the prediction of the Schottky barrier height for different MoSSe-based MSJ. These results provide valuable theoretical guidance for realizing ideal Ohmic contacts in electronic devices based on the Janus MoSSe semiconductors.


Recommended Literature
- [1] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
- [2] Inside front cover
- [3] Synthesis of α-iodoketals from methyl ketonesvia sustainable and orthogonal tandem catalysis†
- [4] Hydrogels formed from Fmoc amino acids†
- [5] Direct synthesis of ultrathin FER zeolite nanosheets via a dual-template approach†
- [6] A novel genetically encoded fluorescent protein as a Cu(i) indicator†
- [7] Preparation of BaTiO3 nanocrystals using a two-phase solvothermal method†
- [8] Organophotocatalysis system of p/n bilayers for wide visible-light-induced molecular hydrogen evolution†
- [9] A sustainable viscosity-sensitive isoliquiritigenin-based molecular sensor for liquid food safety inspection†
- [10] Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical†

Journal Name:Nanoscale Horizons
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 1068-69-5
-
CAS no.: 189337-28-8









